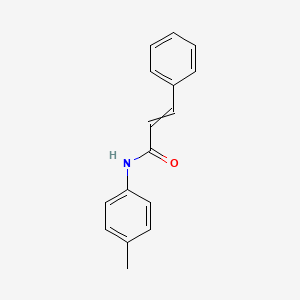

N-(4-methylphenyl)-3-phenylprop-2-enamide

Description

Contextualization of Enamide Derivatives in Chemical and Biological Sciences

Enamide derivatives are a class of organic compounds characterized by an amide group attached to a carbon-carbon double bond. This structural motif imparts a unique electronic and reactive nature, making them valuable building blocks in organic synthesis. Enamides exhibit a fine balance of stability and reactivity, allowing for a multitude of chemical transformations. ontosight.ai Their utility is widely recognized in the synthesis of complex nitrogen-containing molecules, including alkaloids and other biologically active compounds. In the realm of medicinal chemistry, the enamide scaffold is a recurring feature in a variety of pharmacologically active agents, underscoring its importance in drug discovery and development.

Historical Perspective and Evolution of Cinnamamide (B152044) Research

Cinnamamides, a subclass of enamides derived from cinnamic acid, have a long history in scientific research, largely due to their natural occurrence and broad spectrum of biological activities. Cinnamic acid and its derivatives are found in various plants and have been investigated for their potential health benefits for centuries. ontosight.ai Early research focused on the isolation and characterization of these natural products. Over time, the focus has shifted towards the synthesis of novel cinnamamide derivatives with tailored properties. This evolution has been driven by the desire to enhance their inherent biological activities, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. ontosight.aiashdin.com The systematic modification of the cinnamamide backbone has allowed researchers to explore structure-activity relationships, leading to the identification of compounds with improved potency and selectivity. nih.gov

Current Research Trends and Significance of N-(4-methylphenyl)-3-phenylprop-2-enamide

Current research on cinnamamide derivatives is vibrant and multifaceted, with a significant emphasis on their potential as therapeutic agents. Scientists are actively exploring their efficacy in various disease models, including cancer, inflammatory disorders, and infectious diseases. ashdin.comnih.govashdin.com The synthesis of new derivatives often involves the introduction of different substituents on the phenyl rings and the amide nitrogen to modulate their electronic and steric properties, thereby influencing their biological targets.

This compound, also known as N-(p-tolyl)cinnamamide, has emerged as a compound of interest within this broader class. Its structure, featuring a methyl group on the N-phenyl ring, provides a specific point of modification that can influence its physicochemical and biological properties. Research on this and structurally similar compounds aims to elucidate how such substitutions affect their biological activity, with studies exploring their potential as anticancer and anti-inflammatory agents.

Purpose and Scope of Comprehensive Research Investigations

Comprehensive research investigations into this compound and its analogues are driven by several key objectives. A primary goal is the thorough characterization of their chemical and physical properties. This includes detailed spectroscopic analysis to confirm their structure and purity.

A significant portion of the research is dedicated to the synthesis of these compounds, often through the reaction of cinnamoyl chloride with the appropriately substituted aniline. ashdin.com The development of efficient and scalable synthetic routes is crucial for enabling further biological evaluation.

Furthermore, a central aim of this research is to assess the biological activities of these molecules. This involves a battery of in vitro and in vivo assays to determine their potential as, for example, anticancer or anti-inflammatory agents. Structure-activity relationship (SAR) studies are a critical component of this research, providing insights into how specific structural features contribute to the observed biological effects. Ultimately, the overarching purpose of these comprehensive investigations is to identify promising lead compounds for the development of new therapeutic agents.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of p-toluidine (B81030) with cinnamoyl chloride. The general synthetic approach for cinnamamide derivatives involves treating substituted amines with cinnamoyl chloride in the presence of a base. ashdin.com The characterization of the synthesized compound relies on various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C16H15NO |

| Molecular Weight | 237.30 g/mol |

Table 1: Chemical Properties of this compound

| Spectroscopic Technique | Expected Features |

| FT-IR (cm-1) | N-H stretching, C=O (amide I) stretching, C=C stretching, aromatic C-H stretching. |

| ¹H-NMR (ppm) | Signals for aromatic protons, vinyl protons of the cinnamoyl group, amide proton (NH), and methyl protons of the p-tolyl group. |

| ¹³C-NMR (ppm) | Resonances for carbonyl carbon, vinyl carbons, and aromatic carbons. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Expected Spectroscopic Data for this compound

Biological Activities

Research into the biological activities of substituted cinnamamides has revealed a range of potential therapeutic applications. Studies on various derivatives have demonstrated antioxidant, anti-inflammatory, and anticancer properties. ashdin.comnih.govashdin.com For instance, certain N-phenyl cinnamamide derivatives have been shown to protect hepatocytes against oxidative stress. nih.gov While specific biological data for this compound is not extensively detailed in the provided results, the general activities of the cinnamamide class suggest its potential in these areas.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTAHBIRTCNRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Methylphenyl 3 Phenylprop 2 Enamide

Conventional Synthetic Routes

Conventional methods for the synthesis of N-(4-methylphenyl)-3-phenylprop-2-enamide have been widely employed due to their reliability and the accessibility of starting materials. These routes typically involve condensation reactions and N-acylation procedures.

Condensation Reactions of Anilines with α,β-Unsaturated Carbonyl Precursors

A primary and straightforward method for the synthesis of this compound is the condensation reaction between p-toluidine (B81030) and an activated derivative of cinnamic acid, most commonly cinnamoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic nitrogen atom of p-toluidine on the electrophilic carbonyl carbon of the cinnamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving p-toluidine in a suitable solvent, followed by the slow addition of cinnamoyl chloride. The reaction mixture is then stirred, often at room temperature, until completion. The choice of solvent and base can influence the reaction rate and yield.

| Reactant A | Reactant B | Solvent | Base | Yield (%) |

| p-Toluidine | Cinnamoyl Chloride | Dichloromethane | Triethylamine | >90 |

| p-Toluidine | Cinnamoyl Chloride | Tetrahydrofuran (B95107) | Pyridine | 85-95 |

N-Acylation Procedures for Enamide Formation

N-acylation represents another fundamental approach to forming the amide bond in this compound. This can be achieved by reacting p-toluidine with cinnamic acid in the presence of a coupling agent. Coupling agents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The reaction is typically performed in an inert solvent at room temperature. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the final product.

| Reactant A | Reactant B | Coupling Agent | Solvent | Yield (%) |

| p-Toluidine | Cinnamic Acid | DCC/HOBt | Dichloromethane | 80-90 |

| p-Toluidine | Cinnamic Acid | EDC/HOBt | Dimethylformamide | 85-95 |

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies. These advanced approaches often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. For the synthesis of this compound, microwave heating can be applied to the conventional condensation or N-acylation reactions.

In a typical microwave-assisted synthesis, the reactants are mixed in a sealed vessel suitable for microwave irradiation. The reaction is then subjected to a specific power and temperature for a short duration. This technique often allows for solvent-free conditions, further enhancing its green credentials.

| Reactant A | Reactant B | Catalyst/Reagent | Conditions | Time | Yield (%) |

| p-Toluidine | Cinnamic Acid | Acetic Acid | Microwave (150W) | 5-10 min | >90 |

| p-Toluidine | Cinnamoyl Chloride | None (solvent-free) | Microwave (100W) | 2-5 min | High |

Photoredox Catalysis in Enamide Synthesis

Visible-light photoredox catalysis has gained prominence as a mild and powerful method for forging new chemical bonds. This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve through traditional thermal methods. While direct photoredox-catalyzed synthesis of this compound from cinnamic acid and p-toluidine is still an emerging area, the principles of photoredox catalysis can be applied to amide bond formation.

Generally, these reactions involve the generation of a reactive intermediate from one of the starting materials through an SET event with the excited photocatalyst. This intermediate then reacts with the other substrate to form the desired product. The reactions are typically carried out at room temperature under visible light irradiation.

| Reactants | Photocatalyst | Solvent | Light Source | General Yields |

| Carboxylic Acid & Amine | Iridium or Ruthenium complexes | Acetonitrile or DMF | Blue LEDs | Moderate to High |

| Acyl Chlorides & Anilines | Organic Dyes | Dioxane | White light | Good to Excellent |

Transition-Metal-Catalyzed Synthetic Pathways

Transition-metal catalysis offers a versatile and efficient platform for the synthesis of amides and enamides. Catalysts based on metals such as palladium, copper, and iron can facilitate the coupling of amines with various acyl sources under mild conditions. These methods often exhibit high functional group tolerance and can provide access to a wide range of enamide structures.

For the synthesis of this compound, a transition-metal-catalyzed approach could involve the coupling of p-toluidine with a cinnamic acid derivative. For instance, palladium-catalyzed carbonylation-amination reactions of aryl halides in the presence of an amine and carbon monoxide can lead to the formation of amides. Alternatively, copper-catalyzed coupling of amides with vinyl halides or boronic acids can be employed for enamide synthesis.

| Coupling Partners | Catalyst | Ligand | Solvent | General Yields |

| Aryl Halide, Amine, CO | Pd(OAc)₂ | Xantphos | Toluene | Good |

| Amide, Vinyl Halide | CuI | L-proline | DMSO | Moderate to Good |

Stereochemical Control and E/Z Isomer Selectivity in Prop-2-enamide Synthesis

The geometry of the carbon-carbon double bond in this compound is a critical determinant of its physicochemical properties and potential biological activity. The synthesis of this compound with high selectivity for the desired (E)- or (Z)-isomer can be achieved through several strategic approaches.

One of the most reliable methods for achieving high (E)-selectivity is the Heck reaction . This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene typically proceeds with outstanding trans selectivity. organic-chemistry.org For the synthesis of the target molecule's backbone, this would involve the reaction of an acrylamide (B121943) derivative with an aryl halide in the presence of a palladium catalyst and a base. The mechanism of the Heck reaction inherently favors the formation of the trans product due to steric considerations during the migratory insertion and β-hydride elimination steps.

Another powerful tool for controlling stereoselectivity is the Wittig reaction . The outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Stabilized ylides, which contain an electron-withdrawing group, predominantly yield the (E)-alkene. organic-chemistry.org In the context of synthesizing this compound, a stabilized ylide would be employed to react with benzaldehyde. The thermodynamic stability of the (E)-oxaphosphetane intermediate in the reaction mechanism with stabilized ylides directs the reaction towards the formation of the (E)-isomer.

Conversely, if the (Z)-isomer is the desired product, non-stabilized ylides are typically used in the Wittig reaction, as they favor the formation of the cis-alkene. organic-chemistry.org It is important to note that with semi-stabilized ylides, which contain an aryl substituent, the selectivity can be less predictable, often resulting in a mixture of (E)- and (Z)-isomers. nih.gov

The choice of solvent and additives can also influence the stereochemical outcome. For instance, in some Wittig reactions, the use of specific salt additives has been shown to enhance the selectivity for one isomer over the other.

Below is a table summarizing the expected stereochemical outcomes of these key reactions for the synthesis of the propenamide backbone:

| Reaction | Reagents | Expected Major Isomer | Key Factors Influencing Selectivity |

| Heck Reaction | Aryl halide, Acrylamide derivative, Palladium catalyst, Base | (E) | Inherent mechanistic preference for trans addition and elimination. |

| Wittig Reaction | Benzaldehyde, Stabilized Phosphorus Ylide | (E) | Thermodynamic stability of the (E)-oxaphosphetane intermediate. |

| Wittig Reaction | Benzaldehyde, Non-stabilized Phosphorus Ylide | (Z) | Kinetic control favoring the formation of the cis-oxaphosphetane intermediate. |

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Development and Optimization:

A crucial aspect of scaling up is the optimization of reaction conditions. This involves a systematic evaluation of parameters such as temperature, reaction time, solvent selection, and catalyst loading. For the amide bond formation step, which is central to the synthesis of the target molecule, various coupling reagents can be employed. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) and phosphonium-based reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov

Optimization studies for similar cinnamamide (B152044) syntheses have shown that the choice of solvent can significantly impact yield. For instance, in the amidation of cinnamic acid, anhydrous tetrahydrofuran (THF) has been identified as an effective solvent when using EDC.HCl. analis.com.myanalis.com.my A thorough investigation into the optimal molar ratios of the carboxylic acid, amine, and coupling agent is also essential to maximize conversion and minimize side product formation. analis.com.myanalis.com.my

Continuous Flow Manufacturing:

For large-scale production, continuous flow manufacturing offers several advantages over traditional batch processing. These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for higher throughput and consistency. researchgate.net The synthesis of cinnamamides has been successfully adapted to continuous-flow microreactor systems, demonstrating the feasibility of this approach for industrial production. mdpi.com

Catalyst Selection and Recovery:

In syntheses employing catalysts, such as the Heck reaction, the choice of catalyst and its lifecycle are critical economic and environmental considerations. The use of highly active and stable catalysts can reduce the required loading, thereby lowering costs. For industrial applications, the ability to recover and reuse the catalyst is highly desirable to improve the sustainability of the process. malvernpanalytical.com

Regulatory Compliance and Quality Control:

Pharmaceutical manufacturing is subject to stringent regulatory requirements, such as Good Manufacturing Practices (GMP). news-medical.net The entire manufacturing process, from raw material sourcing to final product packaging, must be thoroughly documented and validated to ensure consistent quality and purity. ascendiacdmo.com This includes the development of robust analytical methods to monitor the reaction progress and to characterize the final product, ensuring it meets all specifications, including isomeric purity.

The following table outlines key considerations for the scale-up of this compound synthesis:

| Parameter | Key Considerations for Scale-Up |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time. Selection of cost-effective and environmentally benign solvents. |

| Reagent Stoichiometry | Precise control of molar ratios to maximize yield and minimize impurities. |

| Catalyst System | Use of highly active and stable catalysts. Implementation of catalyst recovery and recycling protocols. |

| Process Type | Evaluation of batch vs. continuous flow manufacturing to optimize efficiency and safety. |

| Purification | Development of scalable and efficient purification methods (e.g., crystallization, chromatography). |

| Safety | Thorough hazard analysis of all reagents and reaction steps. |

| Quality Control | Implementation of in-process controls and final product testing to ensure compliance with specifications. |

Molecular Structure Elucidation and Conformational Analysis of N 4 Methylphenyl 3 Phenylprop 2 Enamide

Advanced Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach was employed to map the structural features of N-(4-methylphenyl)-3-phenylprop-2-enamide, providing unambiguous assignments of its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Assignments

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy served as primary tools for delineating the chemical environment of each atom within the molecule. While specific experimental data for this compound is not widely published, analysis of closely related analogues such as N-methyl-N-(p-tolyl)cinnamamide allows for a detailed theoretical assignment.

For the ¹H NMR spectrum, the protons of the p-tolyl group are expected to present a characteristic set of signals. The methyl protons would appear as a singlet, typically in the range of δ 2.2-2.4 ppm. The aromatic protons of the p-tolyl ring would exhibit an AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-7.6 ppm). The vinyl protons of the cinnamoyl moiety would present as two doublets with a large coupling constant (J ≈ 15 Hz), indicative of a trans configuration. The amide proton (N-H) would appear as a singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would further corroborate the structure. The methyl carbon of the p-tolyl group is anticipated to resonate at approximately δ 21 ppm. The aromatic carbons would appear in the δ 120-140 ppm region, with the carbon attached to the nitrogen atom appearing at a downfield shift. The carbonyl carbon of the amide group is expected to be observed around δ 165-170 ppm. The olefinic carbons would be found in the δ 120-145 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (p-tolyl) | ~2.3 | s |

| Ar-H (p-tolyl) | ~7.1-7.5 | d, d |

| =CH-CO | ~6.5 | d |

| Ph-CH= | ~7.7 | d |

| Ar-H (phenyl) | ~7.3-7.6 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (p-tolyl) | ~21 |

| Aromatic C-H (p-tolyl) | ~120-130 |

| Aromatic C-N (p-tolyl) | ~135-140 |

| Aromatic C-CH₃ (p-tolyl) | ~130-135 |

| =CH-CO | ~120-125 |

| Ph-CH= | ~140-145 |

| Aromatic C (phenyl) | ~128-135 |

Infrared (IR) Spectroscopy: Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy provides valuable information regarding the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent feature would be the N-H stretching vibration, typically appearing in the range of 3300-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would be observed as a strong absorption around 1660-1640 cm⁻¹. The C=C stretching vibration of the conjugated system is expected in the region of 1625-1600 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic rings and the vinyl group would be seen around 3100-3000 cm⁻¹, while the C-H bending vibrations would appear at lower wavenumbers.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3200 |

| C=O (Amide I) | Stretch | 1660-1640 |

| C=C (alkene) | Stretch | 1625-1600 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C-H (aromatic/vinyl) | Stretch | 3100-3000 |

Mass Spectrometry (MS): High-Resolution Mass Analysis for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₅NO), the calculated exact mass would be determined. The mass spectrum would show a prominent molecular ion peak [M]⁺, and the high-resolution measurement of this peak would confirm the molecular formula. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cinnamoyl and p-tolyl moieties, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly the extent of conjugation. The presence of the cinnamoyl group, which contains a conjugated system of a phenyl ring and an α,β-unsaturated carbonyl group, is expected to result in strong UV absorption. For similar trans-cinnamic acid derivatives, a maximum absorbance (λmax) is typically observed in the range of 270-300 nm, corresponding to the π → π* electronic transition of the conjugated system. The N-(4-methylphenyl) substituent is not expected to significantly shift this maximum but may affect the molar absorptivity.

Solid-State Structural Investigations by X-ray Crystallography

Determination of Crystal Structure and Molecular Conformation

Analysis of Torsion Angles and Planarity

The planarity of the this compound molecule is largely governed by the torsion angles between its constituent phenyl rings and the central propenamide linkage. Insights into these dihedral angles can be gleaned from the crystal structure analysis of analogous compounds, such as N-(4-nitrophenyl)cinnamamide. In this related molecule, the central amide fragment (NOC3) is essentially planar, with a maximum deviation of a mere 0.005 Å. nih.gov This planarity is a common feature in cinnamamide (B152044) derivatives, arising from the delocalization of π-electrons across the amide bond and the adjacent double bond.

For this compound, a similar trend is anticipated. The methyl group on the para-position of the N-phenyl ring is not expected to introduce significant steric hindrance that would force a large twist in the molecule. Therefore, it is highly probable that the molecule adopts a relatively planar conformation, allowing for maximum conjugation throughout the π-system.

| Compound | Dihedral Angle between Phenyl Rings (°) | Dihedral Angle (Amide Plane to Phenyl Ring A) (°) | Dihedral Angle (Amide Plane to Phenyl Ring B) (°) | Reference |

|---|---|---|---|---|

| N-(4-nitrophenyl)cinnamamide | 3.04 | 8.23 | 7.29 | nih.gov |

| N-(4-methylphenyl)benzamide* | 63.41 | 20.5 | - | researchgate.net |

Table 1: Comparison of dihedral angles in related amide structures. *Note: N-(4-methylphenyl)benzamide lacks the propenoyl linkage, leading to a significantly different dihedral angle between the rings.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystalline state is governed by a network of non-covalent interactions. For this compound, the primary intermolecular forces dictating the crystal packing are expected to be hydrogen bonds and van der Waals interactions.

The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are instrumental in forming predictable packing motifs. In related structures like N-(4-methylphenyl)benzamide and N-(4-nitrophenyl)cinnamamide, intermolecular N-H···O hydrogen bonds are a dominant feature, linking molecules into chains or two-dimensional networks. nih.govresearchgate.net For instance, in N-(4-methylphenyl)benzamide, molecules are linked into chains along the b-axis direction by these N-H···O hydrogen bonds. researchgate.net Similarly, in N-(4-nitrophenyl)cinnamamide, intermolecular N-H···O and additional C-H···O interactions connect the molecules into a two-dimensional network. nih.gov

Given these precedents, the crystal packing of this compound is predicted to be characterized by chains or sheets of molecules held together by N-H···O hydrogen bonds, with these primary structural motifs further associated through weaker C-H···O, C-H···π, and π-π stacking interactions. This combination of directed hydrogen bonds and non-directional van der Waals forces results in a stable and ordered three-dimensional crystalline array.

| Compound | Primary Intermolecular Interaction | Resulting Crystal Packing Motif | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)cinnamamide | N-H···O, C-H···O hydrogen bonds, π-π stacking | Two-dimensional network | nih.gov |

| N-(4-methylphenyl)benzamide | N-H···O hydrogen bonds | Chains along the b-axis | researchgate.net |

Table 2: Dominant intermolecular interactions and resulting crystal packing motifs in analogous compounds.

Theoretical and Computational Chemistry Studies of N 4 Methylphenyl 3 Phenylprop 2 Enamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic structure of molecules. These methods, varying in accuracy and computational cost, provide a theoretical framework for understanding chemical bonding and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational efficiency. nih.govnih.gov Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both HF theory and DFT by incorporating a portion of the exact exchange from HF with exchange and correlation functionals from DFT. researchgate.netnih.gov

For N-(4-methylphenyl)-3-phenylprop-2-enamide, DFT calculations using the B3LYP functional with a basis set such as 6-311G+(d,p) would be employed to optimize the molecular geometry and predict various electronic properties. nih.goviau.ir These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov The molecular structure of the compound can be optimized using the B3LYP/6−311G+(d,p) level of theory. nih.gov

Semi-empirical methods are derived from Hartree-Fock theory but involve approximations and the use of parameters derived from experimental data to simplify calculations. wikipedia.orgscispace.com Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are significantly faster than ab initio or DFT methods, making them suitable for very large molecules. uni-muenchen.denih.gov These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de For this compound, semi-empirical methods could be used for rapid initial geometry optimizations or for studying large assemblies of these molecules. However, the results are generally less accurate than those from higher-level theoretical methods. researchgate.net

Molecular Geometry Optimization and Vibrational Analysis

Computational methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule and to predict its vibrational spectrum.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting structure is the equilibrium geometry. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

Below are tables of predicted bond lengths and angles for key structural motifs within this compound, based on typical values obtained from DFT (B3LYP) calculations for similar cinnamamide (B152044) and aromatic amide structures.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

|---|---|

| C=O (Amide) | 1.23 |

| C-N (Amide) | 1.35 |

| C=C (Alkene) | 1.34 |

| C-C (Aromatic) | 1.40 (average) |

| N-C (Aromatic) | 1.42 |

| C-H (Aromatic) | 1.08 |

| C-H (Alkene) | 1.09 |

| C-C (Methyl) | 1.51 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

|---|---|

| O=C-N (Amide) | 123 |

| C-N-C | 125 |

| C=C-C | 122 |

| C-C-C (Aromatic) | 120 |

| C-N-H | 118 |

The 3-phenylprop-2-enamide moiety is expected to be nearly planar. nih.gov

Once the molecular geometry is optimized, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. nih.gov It is common practice to scale the calculated frequencies to correct for approximations in the computational methods and for anharmonicity. researchgate.net

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Alkene) | 3020 - 3080 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| C=C Stretch (Alkene) | 1600 - 1640 |

| N-H Bend (Amide II) | 1550 - 1600 |

| C-N Stretch | 1200 - 1350 |

These theoretical studies provide a detailed picture of the structural and electronic characteristics of this compound, which is essential for understanding its chemical properties and potential applications.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding the electronic properties and reactivity of a molecule.

Energy Gaps and Electronic Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions.

Electron Transfer Characteristics

The HOMO and LUMO energy levels are also indicative of a molecule's electron-donating and electron-accepting capabilities. The HOMO energy level corresponds to the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron. Molecules with a high HOMO energy level are better electron donors, whereas those with a low LUMO energy level are better electron acceptors. These characteristics are vital for predicting intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, which are indicative of intramolecular delocalization and hyperconjugation. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and delocalization. NBO analysis also describes the hybridization of atomic orbitals involved in forming bonds.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can predict the non-linear optical (NLO) properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a large dipole moment, an extended π-conjugated system, and strong intramolecular charge transfer characteristics. A small HOMO-LUMO gap can also be indicative of enhanced NLO activity. The calculated values for α and β can be compared to those of known NLO materials, such as urea, to assess the potential of a compound for applications in optoelectronics.

Structure Activity Relationship Sar Investigations of N 4 Methylphenyl 3 Phenylprop 2 Enamide Derivatives

Influence of Substituents on Biological Activity Profiles

The nature, position, and combination of substituents on the aromatic rings and the amide functionality of N-aryl cinnamamides play a critical role in defining their interaction with biological targets. These modifications can profoundly alter the electronic, steric, and lipophilic properties of the molecule, thereby modulating its pharmacological effects.

The electronic properties of substituents on the aromatic rings significantly impact the biological activity of cinnamamide (B152044) derivatives. These effects are often quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. researchgate.net An electron-withdrawing group will have a positive σ value, while an electron-donating group will have a negative σ value. researchgate.net

Research on various cinnamamide and related derivatives has consistently shown that modulating the electronic environment of the molecule can tune its activity. For instance, studies on the antitubercular activity of cinnamic acid derivatives revealed that the presence of an electron-withdrawing group, particularly at the para position of the phenyl ring, was favorable for significant activity. nih.gov Similarly, the antifungal activity of cinnamic acid derivatives was enhanced by the presence of an electron-withdrawing group on the phenyl ring. nih.gov In some anticancer studies, electron-withdrawing groups at the para position were found to be crucial for the effectiveness and specificity of the compounds. researchgate.net These findings suggest that a lower electron density in the aromatic system can be beneficial for certain biological interactions.

Conversely, for other activities, electron-donating groups may be preferred. The relationship between electronic effects and activity is highly dependent on the specific biological target and the mechanism of action. A Hammett plot, which correlates reaction rates or equilibrium constants with Hammett constants, can be a valuable tool in these investigations to elucidate reaction mechanisms. slideshare.netviu.ca

| Substituent (X) on Phenyl Ring | Hammett Constant (σp) | General Electronic Effect | Observed Impact on Activity (Illustrative) |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Often enhances antifungal and antitubercular activity. nih.gov |

| -Cl | +0.23 | Electron-Withdrawing | Can improve antimicrobial activity. nih.gov |

| -H | 0.00 | Neutral (Reference) | Baseline activity. |

| -CH₃ | -0.17 | Electron-Donating | Variable effects depending on the target. |

| -OCH₃ | -0.27 | Strongly Electron-Donating | Variable effects; may enhance activity for certain targets. researchgate.net |

The size and three-dimensional arrangement of substituents—collectively known as steric effects—are critical determinants of biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into the binding site of a target protein or enzyme.

In a study on cinnamamide derivatives as α-glucosidase inhibitors, it was observed that increased bulkiness and longer chain lengths of the substituents on the amide nitrogen led to a decrease in inhibitory activity. ui.ac.idresearchgate.net This suggests that the binding pocket of the enzyme is sterically constrained, favoring smaller substituents. Similarly, steric hindrance near the ester group in cinnamic acid derivatives was found to decrease their activity in other assays. nih.gov

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (Log P) between octanol (B41247) and water or by chromatographic parameters like the logarithm of the capacity factor (log k). researchgate.netmdpi.com

The relationship between lipophilicity and biological activity is often complex. An increase in lipophilicity can enhance the ability of a compound to cross biological membranes, potentially leading to increased activity. For example, in a series of synthetic cinnamates, an increase in the length of the alkyl chain (and thus lipophilicity) potentiated the pharmacological response, possibly due to greater penetration of biological membranes. mdpi.com

However, this relationship is not always linear. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.gov In a study of N-arylcinnamamides, a correlation was found where higher lipophilicity (higher log k values) corresponded to higher cytotoxicity against certain cell lines. mdpi.com Therefore, achieving an optimal lipophilicity value is a key goal in drug design. Different computational methods can be used to predict Log P values, though experimental determination via techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) is often preferred for accuracy. mdpi.comresearchgate.net

| Compound Series | Lipophilicity Parameter | General Observation | Reference |

|---|---|---|---|

| Halogenated N-arylcinnamamides | log k, log P | Lipophilicity values can be predicted and correlate well with experimental data. | researchgate.netresearchgate.net |

| N-arylcinnamamides | log k | Higher lipophilicity correlated with increased cytotoxicity in THP-1 cells. | mdpi.com |

| Synthetic Cinnamates | - (inferred from alkyl chain length) | Increased lipophilicity led to enhanced antibacterial activity up to a point. | mdpi.com |

| Cinnamic Acid Esters | - (inferred from alkyl chain length) | Increasing lipophilicity led to decreased antibacterial activity against certain strains. | nih.gov |

Positional Isomerism and its Impact on Pharmacological Potency

Positional isomers are molecules that have the same molecular formula but differ in the position of substituents on a parent structure, such as an aromatic ring. nih.gov The location of a substituent (ortho, meta, or para) on either the N-phenyl ring or the cinnamoyl phenyl ring can have a dramatic effect on the pharmacological potency and selectivity of N-(4-methylphenyl)-3-phenylprop-2-enamide derivatives.

The position of a substituent alters the electronic effects (inductive vs. resonance) and steric environment of the molecule. For example, a substituent at the para position primarily exerts electronic effects through resonance, while a meta substituent's influence is mainly inductive. viu.ca An ortho substituent can introduce significant steric hindrance and may participate in intramolecular interactions (e.g., hydrogen bonding) with the amide side chain, affecting the molecule's conformation. researchgate.net

Studies have shown that these positional differences translate to different biological outcomes. In the pursuit of antitubercular agents, it was noted that an electron-withdrawing group specifically at the para position of the phenyl ring was most favorable for high activity. nih.gov Mass spectrometry studies of substituted cinnamamides also demonstrate the profound influence of substituent position, with ortho-substituted compounds showing unique fragmentation patterns due to "proximity effects," which highlights the distinct chemical environment of each isomer. researchgate.netnih.gov These differences underscore the importance of systematically synthesizing and evaluating all positional isomers during lead optimization to identify the most potent and selective analog.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

A QSAR model is built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like partial least squares (PLS), to correlate these descriptors with the observed biological activity. nih.gov For this compound derivatives, relevant descriptors would fall into several categories:

Electronic Descriptors: Hammett constants (σ), partial atomic charges, dipole moment.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, specific substituent steric parameters.

Lipophilic Descriptors: Log P, log k, calculated lipophilicity values (ClogP).

Topological Descriptors: Molecular connectivity indices that describe the shape and branching of the molecule.

A successful QSAR model not only provides predictive power but also offers insights into the mechanism of action by highlighting which properties are most important for activity. researchgate.net For instance, a QSAR study on chlorinated N-arylcinnamamides established relationships between antistaphylococcal activity and parameters like lipophilicity and electronic properties of the substituents. researchgate.net Such models are powerful tools for the rational design of more potent this compound analogs.

Identification and Refinement of Pharmacophore Models for Cinnamamide Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Identifying the pharmacophore for a class of active compounds is a crucial step in understanding their SAR and in designing new molecules with improved properties.

For cinnamamide derivatives, several key pharmacophoric features have been identified, particularly in the context of their anticonvulsant activity. nih.govresearchgate.net A general pharmacophore model for cinnamamides often includes:

An Aromatic Ring: The phenyl group of the cinnamoyl moiety, which can engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a critical hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the amide linkage acts as a hydrogen bond donor.

A Hydrophobic/Aromatic Region: The N-aryl substituent (e.g., the 4-methylphenyl group) provides an additional region for hydrophobic or aromatic interactions.

A Defined Spatial Arrangement: The relative orientation of these features, dictated by the α,β-unsaturated linker, is crucial for proper alignment in the target's binding site.

Once a preliminary pharmacophore model is established, it can be refined by synthesizing and testing new analogs. By systematically modifying each part of the this compound structure and observing the effect on activity, researchers can determine which features are essential and which can be altered. For example, adding substituents to the aromatic rings can introduce new interaction points (like additional hydrogen bond donors/acceptors or halogen bond donors) or fine-tune the electronic and steric properties of the existing pharmacophoric features, leading to the design of derivatives with enhanced potency and selectivity. researchgate.net

In Vitro Biological Activities and Mechanistic Studies of N 4 Methylphenyl 3 Phenylprop 2 Enamide and Its Analogs

Anti-inflammatory Activity

The anti-inflammatory potential of N-(4-methylphenyl)-3-phenylprop-2-enamide and its analogs has been a subject of scientific inquiry, with studies focusing on their ability to modulate key inflammatory pathways.

Assessment of Cell Viability and Inflammatory Pathway Modulation (e.g., THP1-Blue™ NF-κB cells)

The human monocytic cell line, THP-1, is a widely used in vitro model to study the inflammatory responses of macrophages. moleculardevices.com These cells can be differentiated into macrophage-like cells and activated by inflammatory stimuli such as lipopolysaccharide (LPS). moleculardevices.com A specialized reporter cell line, THP1-Blue™ NF-κB, has been developed to specifically monitor the activation of the NF-κB signal transduction pathway. invivogen.com These cells contain a reporter gene for secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter, allowing for the quantification of NF-κB activation. invivogen.comnih.gov

Studies on analogs, such as (E)-2-methoxy-4-[3-(4-methoxyphenyl) prop-1-en-1-yl] phenol (B47542) (MMPP), have demonstrated the ability of this class of compounds to inhibit LPS-induced expression of inflammatory cytokines, including TNF-α, IL-1β, and IL-6 in THP-1 monocytes. nih.gov This inhibition is crucial as these cytokines are key mediators of the inflammatory response.

Elucidation of Molecular Targets, e.g., Transcription Factors Involved in Inflammatory Responses

The transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal regulator of the immune response to infection and tissue damage. nih.gov It plays a critical role in the expression of a wide array of inflammatory mediators. nih.gov Research on analogs like MMPP has shown that these compounds can suppress the activation of the NF-κB pathway in LPS-stimulated THP-1 monocytes. nih.gov The molecular mechanism involves the inhibition of IKKαβ/IκBα and JNK pathways, which are upstream regulators of NF-κB. nih.gov This leads to a reduction in the nuclear translocation of the NF-κB p50 subunit and the AP-1 component c-Jun, ultimately dampening the inflammatory response. nih.gov

Antimalarial Activity

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the development of novel antimalarial agents. nih.govnih.gov The protein synthesis machinery, particularly aminoacyl-tRNA synthetases (aaRS), has been identified as a valid target for antimalarial drugs. nih.gov

In Vitro Efficacy against Plasmodium falciparum Strains (e.g., 3D7/MRA-102)

While direct studies on this compound are not available, the evaluation of novel compounds against chloroquine-sensitive Plasmodium falciparum strains, such as 3D7 (MRA-102), is a standard in vitro screening method. nih.govmalariaworld.orgmdpi.com The SYBR Green I assay is a common technique used to determine the half-maximal inhibitory concentration (IC50) of potential antimalarial compounds. nih.govmalariaworld.org This assay measures the proliferation of the parasite in the presence of the test compound.

Comparative Selectivity in Human Cell Lines (e.g., THP1-Blue™ NF-κB cells)

A crucial aspect of drug development is to ensure the selective toxicity of a compound against the pathogen with minimal effects on human cells. The THP1-Blue™ NF-κB cell line can be utilized to assess the cytotoxic effects of antimalarial candidates on human cells. This comparative analysis helps in determining the therapeutic index of a compound, which is a measure of its safety.

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, and the search for new antiseizure drugs with improved efficacy and safety profiles is ongoing. nih.govnih.gov Cinnamamide (B152044) derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. nih.gov

Antimicrobial Activity

Cinnamamide derivatives have demonstrated promising antimicrobial properties, particularly against clinically relevant bacterial strains. Their mechanism of action is an area of active investigation, with potential to address the growing challenge of antibiotic resistance.

Analogs of this compound have shown significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govmdpi.com The antibacterial efficacy of these compounds is influenced by the nature and position of substituents on the aromatic rings of the cinnamamide structure.

Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent. Studies on various cinnamamide derivatives have established their MIC values against S. aureus and MRSA. For instance, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were found to be active against Staphylococcus and Enterococcus species with MIC values in the range of 1–4 µg/mL. mdpi.com Another study on synthetic cinnamides and cinnamates reported MIC values for different analogs against S. aureus, with 4-isopropylbenzylcinnamide showing a notable MIC of 458.15 µM. nih.govmdpi.com

The following table summarizes the MIC values of selected cinnamamide analogs against Staphylococcus aureus.

| Cinnamamide Analog | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | S. aureus (clinical strains) | 1 - 4 | - | mdpi.com |

| 4-isopropylbenzylcinnamide | S. aureus (ATCC-35903) | - | 458.15 | nih.govmdpi.com |

| Decyl cinnamate | S. aureus (ATCC-35903) | - | 550.96 | nih.govmdpi.com |

| Benzyl cinnamate | S. aureus (ATCC-35903) | - | 537.81 | nih.govmdpi.com |

Bacterial biofilms are a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Cinnamaldehyde, a related natural compound, and its derivatives have demonstrated the ability to inhibit biofilm formation by both S. aureus and uropathogenic Escherichia coli. mdpi.comnih.gov For example, 4-nitrocinnamaldehyde (B167888) was found to be more potent than trans-cinnamaldehyde in inhibiting biofilm formation. mdpi.com Studies on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have also shown their efficacy in inhibiting biofilm formation and eradicating pre-formed biofilms by clinical MRSA and methicillin-resistant coagulase-negative Staphylococcus (MRCNS) strains. mdpi.com Some derivatives achieved over 90% inhibition of biofilm formation in MRCNS strains. nih.gov

A promising strategy to combat antibiotic resistance is the use of compounds that can potentiate the activity of existing antibiotics. Cinnamamide derivatives have been investigated for their synergistic effects with conventional antibiotics against resistant bacteria. One study identified a class of cinnamamides that act as antibiotic potentiators against MRSA. nih.gov In the presence of these compounds at a concentration of 20 µM, the MIC of oxacillin (B1211168) against an MRSA strain was dramatically reduced from 256 µg/mL to as low as 2 µg/mL, representing a 128-fold potentiation. nih.govnih.gov This synergistic activity suggests that cinnamamides could help restore the efficacy of β-lactam antibiotics against resistant strains. Furthermore, some synthetic cinnamides have shown additive effects when combined with amoxicillin. nih.gov Phenylpropanoids, the broader class to which cinnamamides belong, have also been shown to have synergistic effects with various antibiotics against both Gram-positive and Gram-negative bacteria. u-szeged.huresearchgate.net

The following table illustrates the potentiation of oxacillin activity against MRSA by selected cinnamamide analogs.

| Cinnamamide Analog | Concentration of Analog | Original MIC of Oxacillin (µg/mL) | MIC of Oxacillin with Analog (µg/mL) | Fold Reduction in MIC | Reference |

| Analog 6 | 20 µM | 256 | 2 | 128 | nih.gov |

| Analog 12 | 20 µM | 256 | 2 | 128 | nih.gov |

| Analog 16 | 20 µM | 256 | 2 | 128 | nih.gov |

| Analog 13 | 20 µM | 256 | 4 | 64 | nih.gov |

| Analog 14 | 20 µM | 256 | 4 | 64 | nih.gov |

| Analog 15 | 20 µM | 256 | 4 | 64 | nih.gov |

| Analog 17 | 20 µM | 256 | 4 | 64 | nih.gov |

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Ra)

The in vitro antitubercular activity of this compound and its analogs has been evaluated against Mycobacterium tuberculosis H37Ra, a non-virulent strain commonly used in initial screenings. A study investigating a series of sixteen ring-substituted N-arylcinnamamides identified several compounds with notable activity. nih.govnih.gov

Within this series, (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide demonstrated a Minimum Inhibitory Concentration (MIC) of >500 µM. While this specific analog showed limited potency, other derivatives within the same series exhibited significant antitubercular effects. For instance, compounds with trifluoromethyl or dichloro substitutions on the anilide ring, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide, displayed much higher activity. nih.govnih.gov The MIC for (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide was reported as 27.38 µM. nih.govnih.gov Another highly active compound, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, showed an MIC of 22.27 µM against M. tuberculosis. nih.govnih.gov

These findings suggest that while the core cinnamamide scaffold is a viable starting point for developing antitubercular agents, the nature and position of substituents on the N-aryl ring play a crucial role in determining the potency against Mycobacterium tuberculosis. The presence of electron-withdrawing groups, in particular, appears to enhance the antitubercular activity of these compounds. Cinnamic acid derivatives have a long history as potential antitubercular agents, and recent studies continue to explore this chemical space for novel drug candidates. mdpi.com

Table 1: Antitubercular Activity of this compound and Analogs against Mycobacterium tuberculosis H37Ra

| Compound | Substituent on N-phenyl ring | MIC (µM) |

|---|---|---|

| (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide | 4-CH₃ | >500 |

| (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | 3,5-Cl₂ | 27.38 |

| (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | 3,4-Cl₂ | 27.38 |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3,5-(CF₃)₂ | 22.27 |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | 3-CF₃ | 27.47 |

| Isoniazid (Standard) | - | 0.44 |

Data sourced from Kostrhunova, et al. (2018). nih.govnih.gov

Antifungal Activity (e.g., Fusarium avenaceum, Bipolaris sorokiniana)

The antifungal properties of this compound and its analogs have been investigated against various plant pathogenic fungi, including Fusarium avenaceum and Bipolaris sorokiniana. In a screening of N-arylcinnamamides, (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide was found to have an MIC of >500 µM against both fungal species. nih.gov

However, other analogs in the same study demonstrated significant antifungal potential. For example, (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide and (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide exhibited MICs of 16.58 µM and 33.71 µM, respectively, against B. sorokiniana. The most potent antifungal activity against both F. avenaceum and B. sorokiniana was observed for (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide, with MIC values of 13.69 µM and 6.85 µM, respectively. This highlights the importance of the substitution pattern on the anilide ring for antifungal efficacy.

The results indicate that while this compound itself has weak antifungal activity, the cinnamamide scaffold can be modified to produce potent antifungal agents against important agricultural pathogens.

Table 2: Antifungal Activity of this compound and Analogs

| Compound | Substituent on N-phenyl ring | MIC (µM) vs. Fusarium avenaceum | MIC (µM) vs. Bipolaris sorokiniana |

|---|---|---|---|

| (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide | 4-CH₃ | >500 | >500 |

| (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide | 3-F | 66.31 | 16.58 |

| (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide | 3-CH₃ | 67.42 | 33.71 |

| (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | 3,5-Cl₂ | 13.69 | 6.85 |

| (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | 3,4-Cl₂ | 27.38 | 13.69 |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3,5-(CF₃)₂ | 44.54 | 22.27 |

| Benomyl (Standard) | - | 1.72 | 3.44 |

Data sourced from Kostrhunova, et al. (2018). nih.gov

Photosynthetic Electron Transport (PET) Inhibition

Evaluation in Plant Chloroplast Systems (e.g., Spinacia oleracea L.)

The potential of N-arylcinnamamides to act as herbicides has been explored by evaluating their ability to inhibit photosynthetic electron transport (PET) in isolated chloroplasts from spinach (Spinacia oleracea L.). The inhibition of PET is a common mechanism of action for many commercial herbicides.

In a study of various N-arylcinnamamides, (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide was found to have an IC₅₀ value of 141.2 µM for PET inhibition. This indicates a relatively moderate inhibitory activity. However, the study revealed that the PET-inhibiting activity of this class of compounds is highly dependent on the substituents on the anilide ring.

The most active compound identified in the series was (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide, which exhibited an IC₅₀ of 5.1 µM. This suggests that lipophilic and electron-withdrawing substituents at the meta positions of the N-phenyl ring significantly enhance the PET inhibitory activity. The standard herbicide, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), used as a positive control in these assays, showed an IC₅₀ of 1.9 µM. These compounds are believed to inhibit PET in photosystem II. nih.gov

Chemical Reactivity and Derivatization Studies of N 4 Methylphenyl 3 Phenylprop 2 Enamide

Reactions Involving the Enamide Functional Group

The enamide moiety is a versatile functional group, combining the characteristics of an alkene and an amide. This unique electronic nature allows for reactions at the C=C double bond and the adjacent C(sp²)-H bond.

The direct functionalization of C(sp²)-H bonds is a powerful tool in organic synthesis. For enamides like N-(4-methylphenyl)-3-phenylprop-2-enamide, the β-vinylic C-H bond can undergo acylation through transition-metal-catalyzed processes. These reactions typically employ a directing group to achieve high regioselectivity. While the amide nitrogen itself can serve as a directing group, its effectiveness can vary. In many cases, an auxiliary directing group is installed to facilitate the reaction.

Palladium-catalyzed reactions, for instance, can enable the β-selective carboxamidation of enamides through isocyanide insertion. This process involves the directing-group-assisted activation of the alkenyl C(sp²)-H bond under mild conditions, leading to the formation of N-acyl enamine amides. Dual catalytic systems combining photocatalysis and palladium catalysis have also been explored for the acylation of arenes with aldehydes, a principle that can be extended to the C-H bonds of activated alkenes like those in enamides.

Table 1: Representative C(sp²)-H Acylation Reactions Applicable to Enamides

| Catalyst System | Acylating Agent | Proposed Product | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Ligand | Isocyanide / H₂O | β-Carboxamido-N-(4-methylphenyl)-3-phenylprop-2-enamide | libretexts.org |

| Pd Catalyst / Photocatalyst | Aldehyd | β-Acyl-N-(4-methylphenyl)-3-phenylprop-2-enamide | longdom.org |

Note: This table presents potential transformations based on established reactivity patterns for the enamide class.

The electron-rich double bond of the enamide system is susceptible to attack by radical species. Photoredox catalysis has emerged as a mild and efficient method to initiate such transformations. These reactions can lead to a variety of products through different radical pathways.

For example, a photocatalytic radical-mediated strategy has been developed for the alkenylation of hydroxamides with enamides, proceeding via a 1,5-hydrogen atom transfer (1,5-HAT). This reaction generates trisubstituted enamides with high regio- and stereoselectivity. proquest.com Another approach involves the addition of a radical precursor to the enamide, which, after interception of an intermediate, can form valuable building blocks like γ-lactams. wikipedia.org These methods highlight the capability of enamides to participate in sequential single-electron transfer (SET), radical addition, oxidation, and deprotonation cascades. proquest.com

Table 2: Potential Radical-Mediated Reactions of this compound

| Reaction Type | Radical Source | Key Intermediate | Potential Product Class | Reference |

|---|---|---|---|---|

| Remote Alkenylation | Hydroxamides (via N-centered radical) | N-centered radical | γ-C(sp³)-H alkenylated amide | proquest.com |

| β-Alkylation | Malonate Radical (via photoredox) | Iminium ion | N-acyl-N'-aryl-N,N'-aminals | wikipedia.org |

Note: This table illustrates potential outcomes based on general reactivity studies of enamides.

The α,β-unsaturated nature of the enamide system makes the alkene portion susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Addition: The most common reaction is the nucleophilic conjugate addition (or Michael addition), where a nucleophile attacks the β-carbon. researchgate.net This is due to the polarization of the molecule, which renders the β-position electrophilic. A wide range of "soft" nucleophiles, such as enolates, amines, and thiols, can participate in this 1,4-addition. researchgate.netnih.gov The resulting intermediate is an enolate, which is then protonated to yield the saturated carbonyl compound. researchgate.net While 1,4-addition is generally favored for α,β-unsaturated amides, direct 1,2-addition to the carbonyl group is less common due to the lower electrophilicity of the amide carbonyl compared to ketones or aldehydes. masterorganicchemistry.com Recent advances in photoredox catalysis have enabled a polarity-reversed α-specific nucleophilic addition of oxygen and fluoride (B91410) nucleophiles to α,β-unsaturated amides, a process known as umpolung. nih.govwikipedia.org

Electrophilic Addition: The alkene can also react with electrophiles. A common example is halogenation. The reaction of cinnamamides with sources of electrophilic bromine, such as N-bromosuccinimide (NBS) or CBr₄, can lead to the dibromination of the double bond. researchgate.net

Table 3: Summary of Addition Reactions to the Alkene Moiety

| Reaction Type | Reagent/Nucleophile | Regioselectivity | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Conjugate Addition | Thiol, Amine, Enolate | β-addition (1,4) | 3-substituted-N-(4-methylphenyl)-3-phenylpropanamide | researchgate.netnih.gov |

| Nucleophilic α-Addition (Umpolung) | H₂O, MeOH (with photoreductant) | α-addition | 2-hydroxy/methoxy-N-(4-methylphenyl)-3-phenylpropanamide | nih.gov |

Modifications and Substitutions on the Phenyl Rings

The two aromatic rings in this compound—the C-phenyl ring from the cinnamic acid moiety and the N-p-tolyl ring—are amenable to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Friedel-Crafts Reactions: Both alkylation and acylation can be performed on the phenyl rings using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

On the C-Phenyl Ring: The styrenyl group is an ortho-, para-directing and activating group. Therefore, electrophilic attack will preferentially occur at the ortho and para positions of this ring.

On the N-(4-methylphenyl) Ring: The amide group (-NHCOR) is an ortho-, para-directing but deactivating group due to the electron-withdrawing nature of the carbonyl, which is tempered by the lone pair on the nitrogen. The methyl group is an ortho-, para-directing and activating group. Their combined influence will direct incoming electrophiles primarily to the positions ortho to the methyl group (meta to the amide nitrogen). Direct Friedel-Crafts reactions on arylamines can be problematic due to the Lewis basicity of the nitrogen, but the corresponding amide (acetanilide) can undergo these reactions. libretexts.org

Halogenation: Aromatic halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst follows the same principles of electrophilic aromatic substitution. wikipedia.org For the N-(4-methylphenyl) ring, the high reactivity of arylamines often leads to overreaction (polyhalogenation), but converting the amine to an amide provides a way to control this reactivity. libretexts.org

Table 4: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagent | Target Ring | Major Product(s) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | C-Phenyl | N-(4-methylphenyl)-3-(4-alkylphenyl)prop-2-enamide | wikipedia.org |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | N-(p-tolyl) | N-(2-alkyl-4-methylphenyl)-3-phenylprop-2-enamide | libretexts.orgproquest.com |

| Bromination | Br₂ / FeBr₃ | C-Phenyl | N-(4-methylphenyl)-3-(4-bromophenyl)prop-2-enamide | wikipedia.org |

The reactivity of the entire molecule can be significantly modulated by the electronic nature of substituents on the phenyl rings. imperial.ac.uk

The existing para-methyl group on the N-phenyl ring is an electron-donating group (EDG). It increases the electron density on the nitrogen atom (relative to an unsubstituted N-phenyl ring), which can influence the nucleophilicity and reactivity of the enamide system. For example, increased electron density on the nitrogen can enhance its ability to stabilize intermediates in electrophilic additions to the alkene.

Conversely, introducing electron-withdrawing groups (EWGs) or additional EDGs on either phenyl ring would alter the electronic properties of the conjugated system.

Substituents on the C-Phenyl Ring: An EDG at the para-position of the C-phenyl ring would increase the electron density of the entire cinnamoyl system, potentially increasing the rate of electrophilic addition to the double bond. An EWG in the same position would make the β-carbon more electrophilic and thus more susceptible to nucleophilic conjugate addition. nih.gov

Substituents on the N-Phenyl Ring: An EWG on the N-phenyl ring would decrease the electron-donating ability of the nitrogen lone pair into the carbonyl, making the amide carbonyl more electrophilic but the double bond less nucleophilic. Studies on related systems have shown a strong correlation between the electron-donating ability of a remote substituent and the rate of certain reactions. imperial.ac.uk

Synthesis of Novel Complex Molecular Architectures through Derivatization

The derivatization of this compound serves as a foundational strategy for the construction of more intricate and complex molecular architectures. The presence of a conjugated system and an amide functionality allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic systems and other elaborate structures. These derivatization approaches are crucial in the exploration of new chemical entities with potential applications in medicinal chemistry and materials science.

One of the most promising avenues for the derivatization of this compound is through cycloaddition reactions. The electron-deficient nature of the double bond, influenced by the adjacent carbonyl group, makes it a suitable candidate for various cycloaddition strategies. For instance, [3+2] cycloaddition reactions with nitrones could potentially lead to the formation of isoxazolidine (B1194047) derivatives. mdpi.com Similarly, dearomative (4+3) cycloaddition reactions, which have been successfully employed for 3-alkenylindoles, could be explored to construct novel cyclohepta[b]indole-type structures if a suitable indole (B1671886) moiety were incorporated into the parent molecule. nih.gov

The α,β-unsaturated amide backbone of this compound is also amenable to reactions that lead to the formation of various heterocyclic compounds. For example, enamines, which are key intermediates in the synthesis of a wide array of heterocyclic systems and natural products, could potentially be generated from this compound under specific reaction conditions. researchgate.net These enamine intermediates could then be subjected to annulation reactions with various bis-electrophiles to yield fused heterocyclic structures.

Furthermore, the reaction of the α,β-unsaturated system with binucleophiles is a well-established method for the synthesis of six- and seven-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoline or pyrazolidinone structures, while reaction with hydroxylamine (B1172632) could lead to the formation of isoxazoline (B3343090) or isoxazolidinone derivatives. The specific reaction conditions and the nature of the binucleophile would dictate the final heterocyclic scaffold. The synthesis of various heterocyclic compounds, such as oxazepines from Schiff bases, highlights the versatility of using appropriate starting materials to build complex rings.

A hypothetical reaction scheme for the synthesis of a pyrazoline derivative from this compound is presented below:

| Reactant | Reagent | Product |

| This compound | Hydrazine hydrate (B1144303) (in ethanol, reflux) | 5-phenyl-1-(4-tolyl)-4,5-dihydropyrazol-3(2H)-one |

This table illustrates a potential pathway to a novel heterocyclic compound, demonstrating the utility of this compound as a scaffold for more complex molecules. The continued exploration of such derivatization reactions is essential for expanding the chemical space accessible from this versatile starting material.

Analytical Derivatization for Enhanced Detection and Separation

In the realm of analytical chemistry, derivatization plays a crucial role in enhancing the detectability and chromatographic separation of analytes. For a compound like this compound, derivatization can be employed to improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC).

For GC-MS analysis, the volatility of this compound can be a limiting factor due to the presence of the polar amide group. Derivatization techniques that target the amide proton can significantly increase the volatility of the molecule. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to replace active hydrogens with a less polar trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape.

Another approach for GC-MS is acylation, which involves the introduction of an acyl group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can react with the amide nitrogen, leading to a more volatile and thermally stable derivative. nih.gov The presence of fluorine atoms in the derivative can also enhance detection sensitivity when using an electron capture detector (ECD).

In the context of HPLC analysis, derivatization is often employed to enhance the spectrophotometric or fluorometric detection of the analyte. While this compound possesses chromophores in its phenyl rings, derivatization can introduce moieties with stronger absorption at specific wavelengths or fluorescent properties, thereby lowering the limits of detection. For instance, derivatizing reagents containing a nitro group, such as 3-nitrophenylhydrazine, can be used to tag molecules for enhanced LC-MS detection. nih.gov

Pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can be utilized to introduce a strongly UV-absorbing phenylthiocarbamyl (PTC) group, which can significantly improve the sensitivity of HPLC-UV detection. scholarsresearchlibrary.com The choice of derivatization reagent and method depends on the analytical technique being employed and the specific requirements of the analysis.

The following table summarizes potential derivatization reagents and their applications for the analytical determination of this compound:

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose of Derivatization |